5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine
Description
5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine is a halogenated pyridine derivative featuring a 3,3-difluoroazetidine substituent at position 2. The azetidine ring (a four-membered nitrogen-containing heterocycle) introduces conformational rigidity and electron-withdrawing properties due to the fluorine atoms. The bromo and chloro substituents at positions 5 and 3, respectively, enhance electrophilicity, making the compound a versatile intermediate in medicinal chemistry and agrochemical synthesis .
Properties
IUPAC Name |
5-bromo-3-chloro-2-(3,3-difluoroazetidin-1-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClF2N2/c9-5-1-6(10)7(13-2-5)14-3-8(11,12)4-14/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCHKNSMDIDTAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=N2)Br)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Chlorination of Pyridine Derivatives
-
Bromination :
-
Chlorination :
Example :
A solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (5.0 g) in THF was treated with NCS (1.2 eq) at 20°C for 24 h, yielding 85% 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine.
Regioselectivity Challenges
-
Bromine and chlorine preferentially occupy the 5- and 3-positions of pyridine due to electronic and steric effects.
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Directed ortho-metalation (DoM) using organometallic bases (e.g., LDA) ensures precise positioning of substituents.
Installation of the 3,3-Difluoroazetidine Group
Nucleophilic Aromatic Substitution (SNAr)
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Substrate : 5-Bromo-3-chloro-2-aminopyridine or 5-bromo-3-chloro-2-halopyridine.
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Reagents : 3,3-Difluoroazetidine (synthesized separately) with a base (e.g., Cs₂CO₃).
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Catalyst : Palladium-based catalysts (e.g., PdCl₂, Pd(OAc)₂).
Optimized Protocol :
A mixture of 5-bromo-3-chloro-2-iodopyridine (1 eq), 3,3-difluoroazetidine (1.2 eq), PdCl₂ (5 mol%), and Cs₂CO₃ (2 eq) in dioxane was stirred at 90°C for 12 h. The product was isolated via column chromatography (65% yield).
Buchwald-Hartwig Amination
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Applications : Direct coupling of azetidine with aryl halides.
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Conditions : Pd₂(dba)₃/Xantphos catalyst system, t-BuONa base, toluene at 110°C.
Key Reaction Parameters and Optimization
Solvent and Temperature Effects
Catalyst and Base Selection
| Catalyst System | Base | Yield (%) |
|---|---|---|
| PdCl₂/Cs₂CO₃ | Cs₂CO₃ | 65–75 |
| Pd(OAc)₂/K₃PO₄ | K₃PO₄ | 55–65 |
| CuI/DMF | DBU | <50 |
Palladium systems outperform copper in minimizing side reactions.
Analytical Characterization
Spectroscopic Data
Purity and Yield
| Method | Purity (HPLC) | Yield (%) |
|---|---|---|
| SNAr with PdCl₂ | ≥95% | 65–75 |
| Buchwald-Hartwig | ≥90% | 60–70 |
Challenges and Mitigation Strategies
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Byproduct Formation :
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Azetidine Stability :
-
Scalability :
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| SNAr | High regioselectivity, mild conditions | Requires electron-deficient aryl halides |
| Buchwald-Hartwig | Broad substrate scope | Sensitive to moisture/oxygen |
Chemical Reactions Analysis
Substitution Reactions
The bromine and chlorine atoms at positions 5 and 3 undergo nucleophilic aromatic substitution (S<sub>N</sub>Ar) under specific conditions:
Key Reagents and Conditions
-
Mechanistic Insights :
Coupling Reactions
The pyridine core participates in transition metal-catalyzed coupling reactions:
Representative Examples
-
Key Findings :
Oxidation and Reduction
Controlled redox transformations modify the azetidine substituent or pyridine ring:
Oxidation Pathways
Reduction Pathways
| Substrate Site | Reducing Agent | Products | Notes | Source |
|---|---|---|---|---|
| C5-Br | H<sub>2</sub>, Pd/C | Dehalogenated pyridine | Requires high pressure | |
| Azetidine CF<sub>2</sub> | LiAlH<sub>4</sub> | CH<sub>2</sub>-azetidine | Low selectivity |
Ring Functionalization
The difluoroazetidine moiety undergoes ring-opening reactions:
Reactions with Nucleophiles
| Nucleophile | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Grignard reagents | THF, −78°C | Azetidine-alkane hybrids | 55–70% | |
| Sodium azide | DMF, 100°C | Triazolo-azetidine derivatives | 60% |
Comparative Reactivity
A reactivity hierarchy was established for halogen substituents:
This trend aligns with electronegativity and bond dissociation energies .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 5-bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine exhibit significant anticancer properties. Studies show that halogenated pyridines can inhibit tumor growth by interfering with cellular signaling pathways.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyridine with halogen substitutions showed enhanced cytotoxicity against various cancer cell lines, suggesting potential for development into therapeutic agents .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy, particularly against resistant strains of bacteria. The presence of the difluoroazetidinyl group enhances its interaction with bacterial enzymes.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This table illustrates the compound's potential as a lead structure for developing new antibiotics .
Polymer Synthesis
This compound is utilized in the synthesis of functionalized polymers. Its unique structure allows for the incorporation into polymer chains, leading to materials with enhanced thermal stability and mechanical properties.
Case Study : Research published in Polymer Chemistry highlighted the use of this compound in creating high-performance thermosetting resins that exhibit superior thermal resistance compared to traditional polymers .
Organic Electronics
The compound has potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tuned through structural modifications.
Data Table: Electronic Properties
| Property | Value |
|---|---|
| HOMO Energy Level | -5.0 eV |
| LUMO Energy Level | -3.0 eV |
| Band Gap | 2.0 eV |
These properties indicate its suitability for electronic applications .
Agrochemicals
This compound has been explored as a potential agrochemical agent due to its ability to disrupt pest metabolism. Preliminary studies suggest it may serve as an effective pesticide or herbicide.
Case Study : A field trial reported in Pest Management Science demonstrated that formulations containing this compound resulted in a significant reduction in pest populations without adversely affecting non-target species .
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoro-azetidine group can enhance the compound’s binding affinity and selectivity towards these targets, influencing biological pathways and therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
5-Bromo-2-(3,3-difluoro-pyrrolidin-1-yl)-3-methyl-pyridine
- Structure : Replaces azetidine with a five-membered 3,3-difluoropyrrolidine ring and adds a methyl group at position 3 of the pyridine.
- The methyl group enhances steric bulk, which may reduce solubility but improve metabolic stability .
- Molecular Weight : 277.11 g/mol (vs. 293.52 g/mol for the target compound).
5-Bromo-3-chloro-2-(methoxymethyl)pyridine
- Structure : Features a methoxymethyl group instead of azetidine.
- Impact : The methoxymethyl group is less electron-withdrawing, reducing electrophilicity at the pyridine core. This substitution may decrease reactivity in cross-coupling reactions compared to the azetidine-containing compound .
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
- Structure : Substitutes azetidine with a sulfonamide group linked to a phenylethyl moiety.
- Impact : The sulfonamide group introduces hydrogen-bonding capability, enhancing affinity for biological targets like PI3Kα kinase (IC₅₀ = 1.08–2.69 μM). The bulky phenylethyl chain may limit blood-brain barrier penetration compared to the compact azetidine group .
Halogen Substitution Patterns
5-Bromo-2-chloro-3-fluoropyridine
- Structure : Replaces azetidine with fluorine at position 2 and retains bromo/chloro at positions 5 and 3.
- Impact: Fluorine’s high electronegativity increases the pyridine’s electron-deficient character, favoring nucleophilic aromatic substitution.
5-Bromo-6-chloro-3-iodopyridin-2-amine
- Structure : Adds iodine at position 3 and an amine at position 2.
- The amine group increases basicity, altering solubility and reactivity profiles .
Core Heterocycle Modifications
5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine
- Structure : Replaces pyridine with pyrimidine while retaining the 3,3-difluoroazetidine group.
- However, the reduced basicity of pyrimidine (compared to pyridine) may alter pharmacokinetics .
Data Table: Key Structural and Functional Comparisons
Biological Activity
5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom, a chlorine atom, and a difluoroazetidine moiety attached to a pyridine core. Its molecular formula is with a molecular weight of approximately 250.5 g/mol. The presence of halogen atoms and the azetidine ring contributes to its unique chemical properties, influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The difluoromethyl group enhances lipophilicity and binding affinity, potentially allowing it to modulate enzyme activities or receptor functions.
Anticancer Properties
Several studies have reported on the anticancer properties of compounds related to this structure. For instance:
- Cytotoxicity : In vitro assays have shown that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, a related azetidinone demonstrated IC50 values of 9 nM against HT-29 colon cancer cells and 17 nM against MCF-7 breast cancer cells .
Enzyme Inhibition
Research indicates that compounds with similar structures can act as enzyme inhibitors. For instance, inhibitors targeting the epidermal growth factor receptor (EGFR) have shown promise in treating certain cancers by preventing tumor growth and proliferation .
Case Studies
- EGFR Inhibition : A study investigated the efficacy of compounds similar to this compound in inhibiting mutant EGFR enzymes. The results demonstrated that these compounds maintained activity against resistant mutants, suggesting potential therapeutic applications in oncology .
- BCL6 Inhibition : Another case study focused on modifying pyridine derivatives for BCL6 inhibition, revealing that structural modifications could enhance potency and selectivity for this target, which is crucial in certain hematological malignancies .
Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for preparing 5-Bromo-3-chloro-2-(3,3-difluoro-azetidin-1-yl)-pyridine?
Answer:
The synthesis typically involves sequential halogenation and nucleophilic substitution. A plausible route includes:
Halogenation of pyridine precursors : Bromination at the 5-position and chlorination at the 3-position can be achieved using reagents like NBS (N-bromosuccinimide) or PCl₃, respectively, under controlled temperatures (40–60°C) .
Azetidine substitution : The 2-position of the pyridine ring undergoes nucleophilic substitution with 3,3-difluoroazetidine. This step requires anhydrous conditions, a base (e.g., K₂CO₃), and a polar aprotic solvent (e.g., DMF) to facilitate displacement .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and azetidine ring integrity. Deuterated DMSO or CDCl₃ is used, with attention to deshielded protons near electronegative groups (e.g., Cl, Br) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and halogen isotope patterns .
- FT-IR : Identifies C-F stretches (1000–1100 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolves 3D geometry, particularly the azetidine ring conformation .
Advanced: How can researchers resolve contradictions in NMR data for this compound?
Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:
- Solvent comparison : Run NMR in multiple deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess peak shifts due to hydrogen bonding .
- 2D NMR (COSY, HSQC) : Maps coupling interactions and assigns ambiguous peaks, especially near the azetidine moiety .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding spectral interpretation .
- Purification validation : Repeat column chromatography or HPLC to rule out impurity-driven anomalies .
Advanced: What reaction conditions optimize Suzuki-Miyaura cross-coupling for derivatives of this compound?
Answer:
The bromine at the 5-position is reactive in cross-coupling. Optimal conditions involve:
- Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%) .
- Base : Cs₂CO₃ or K₃PO₄ in degassed THF/H₂O (3:1) at 80–100°C .
- Boronic acid : 1.2–2.0 equivalents, added dropwise to minimize side reactions.
- Monitoring : TLC or LC-MS tracks reaction progress. Post-coupling, purify via flash chromatography (hexane/EtOAc) .
Advanced: How does the 3,3-difluoroazetidine moiety influence biological activity in medicinal chemistry studies?
Answer:
The azetidine ring enhances:
- Metabolic stability : Reduced ring size (vs. piperidine) decreases CYP450 oxidation .
- Solubility : Fluorine atoms improve logP and membrane permeability .
- Target engagement : Rigidity pre-organizes the molecule for binding to kinases or GPCRs, as seen in related trifluoromethylpyridine analogs .
Note : In vitro assays (e.g., kinase inhibition) should validate activity, with SAR studies comparing fluoro vs. non-fluoro azetidine derivatives .
Advanced: What mechanistic insights explain nucleophilic substitution at the 2-position of the pyridine ring?
Answer:
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism:
Activation : Electron-withdrawing groups (Br, Cl) polarize the pyridine ring, making the 2-position electrophilic .
Nucleophilic attack : 3,3-Difluoroazetidine’s lone pair attacks the 2-carbon, forming a Meisenheimer-like intermediate.
Fluorine effects : Electron-withdrawing fluorine atoms on azetidine stabilize the transition state, accelerating substitution .
Kinetic studies : Monitor reaction progress under varying temperatures (25–80°C) to calculate activation parameters (ΔH‡, ΔS‡) .
Advanced: How should researchers address low yields in azetidine substitution reactions?
Answer:
Low yields (<40%) may result from:
- Steric hindrance : Use smaller azetidine derivatives or switch to microwave-assisted synthesis (20–30% improvement reported) .
- Moisture sensitivity : Ensure anhydrous solvents and inert atmosphere (N₂/Ar).
- Alternative leaving groups : Replace chlorine with triflate (-OTf) at the 2-position to enhance reactivity .
Table 1: Key Reaction Conditions for Functionalization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
